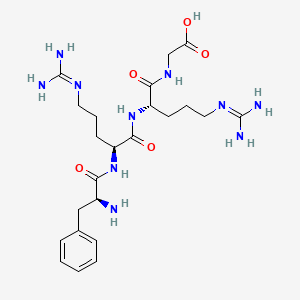
Mg(II) protoporphyrin IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium(II) protoporphyrin IX is a complex organic compound that plays a crucial role in the biosynthesis of chlorophyll in plants. It is a derivative of protoporphyrin IX, where a magnesium ion is inserted into the porphyrin ring. This compound is essential for photosynthesis, as it is a precursor to chlorophyll, the pigment responsible for capturing light energy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium(II) protoporphyrin IX typically involves the insertion of a magnesium ion into protoporphyrin IX. This process is catalyzed by the enzyme magnesium chelatase. The reaction conditions often include the presence of magnesium salts, such as magnesium chloride, and a suitable buffer to maintain the pH. The reaction is usually carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of magnesium(II) protoporphyrin IX can be achieved through a similar process but on a larger scale. The use of bioreactors and controlled environments ensures the efficient production of the compound. The process involves the extraction of protoporphyrin IX from natural sources, followed by the enzymatic insertion of magnesium ions.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium(II) protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form magnesium(II) protoporphyrin IX derivatives with different oxidation states.
Substitution: The magnesium ion can be substituted with other metal ions to form different metalloporphyrins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like zinc chloride or iron chloride can be used to substitute the magnesium ion.
Major Products Formed
The major products formed from these reactions include various metalloporphyrins and oxidized or reduced derivatives of magnesium(II) protoporphyrin IX.
Applications De Recherche Scientifique
Magnesium(II) protoporphyrin IX has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties of metalloporphyrins and their role in catalysis.
Biology: The compound is essential for understanding the biosynthesis of chlorophyll and the mechanisms of photosynthesis.
Medicine: Research on magnesium(II) protoporphyrin IX contributes to the development of photodynamic therapy for cancer treatment.
Industry: It is used in the production of artificial photosynthetic systems and as a pigment in various applications.
Mécanisme D'action
Magnesium(II) protoporphyrin IX exerts its effects by participating in the biosynthesis of chlorophyll. The magnesium ion in the center of the porphyrin ring plays a crucial role in capturing light energy and transferring it to the reaction center of the photosystem. This process involves the excitation of electrons and the generation of a proton gradient, which drives the synthesis of adenosine triphosphate (ATP).
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc(II) protoporphyrin IX: Similar structure but with a zinc ion instead of magnesium.
Iron(III) protoporphyrin IX: Contains an iron ion and is a precursor to heme.
Copper(II) protoporphyrin IX: Contains a copper ion and has different redox properties.
Uniqueness
Magnesium(II) protoporphyrin IX is unique due to its role in photosynthesis. Unlike other metalloporphyrins, it specifically participates in the light-harvesting process, making it indispensable for the survival of photosynthetic organisms.
Propriétés
Formule moléculaire |
C34H34MgN4O4+2 |
|---|---|
Poids moléculaire |
587.0 g/mol |
Nom IUPAC |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diium-22,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/b25-13?,26-13-,27-14-,28-15-,29-14?,30-15?,31-16?,32-16-; |
Clé InChI |
REJJDEGSUOCEEW-KOGNBAONSA-N |
SMILES isomérique |
[H+].[H+].CC\1=C(C\2=[NH+]/C1=C\C3=C(C(=C([N-]3)/C=C\4/C(=C(C(=[NH+]4)/C=C\5/C(=C(/C(=C2)/[N-]5)CCC(=O)[O-])C)C=C)C)C=C)C)CCC(=O)[O-].[Mg+2] |
SMILES canonique |
[H+].[H+].CC1=C(C2=[NH+]C1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=C2)[N-]5)CCC(=O)[O-])C)C=C)C)C=C)C)CCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



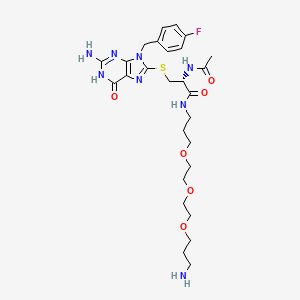
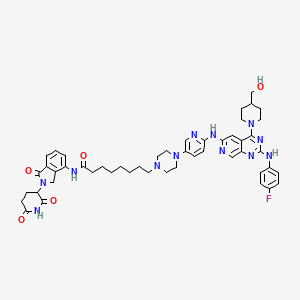
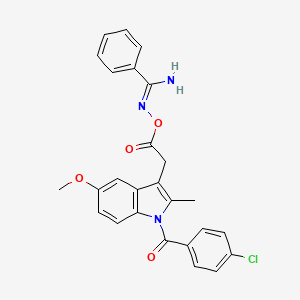
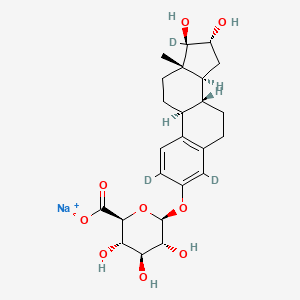
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)


![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

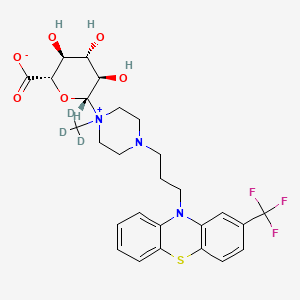
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
